molecular formula C18H17NO3 B5828726 N-(2-methoxy-5-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(2-methoxy-5-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5828726
M. Wt: 295.3 g/mol
InChI Key: HKFTZKMZONRMDT-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide: is an organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of a benzofuran ring fused with a carboxamide group, along with a methoxy and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the benzofuran derivative with an amine, such as 2-methoxy-5-methylaniline, under suitable conditions.

    Substitution Reactions: The methoxy and methyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Used in the design of bioactive molecules for pharmaceutical research.

Medicine:

  • Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Applied in the synthesis of intermediates for the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Gene Expression: Modulating the expression of genes involved in various biological processes.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
  • N-(2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide
  • N-(2-methoxy-5-methylphenyl)-1-benzofuran-2-carboxamide

Comparison:

  • Structural Differences: The presence or absence of methoxy and methyl groups, as well as their positions on the phenyl ring, can significantly influence the compound’s properties.
  • Unique Features: N-(2-methoxy-5-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to the specific arrangement of its substituents, which may confer distinct biological activities and chemical reactivity.
  • Applications: While similar compounds may share some applications, the unique structural features of this compound can lead to specific uses in research and industry.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-11-8-9-16(21-3)14(10-11)19-18(20)17-12(2)13-6-4-5-7-15(13)22-17/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFTZKMZONRMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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